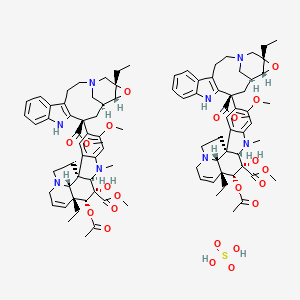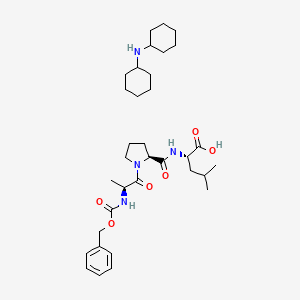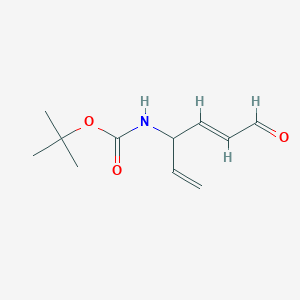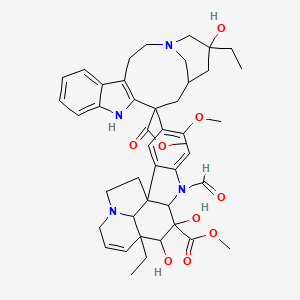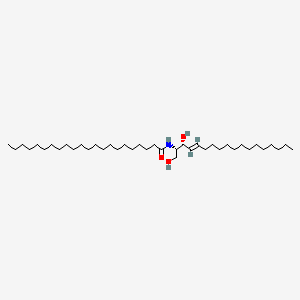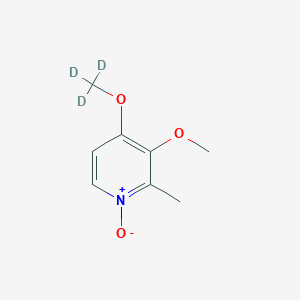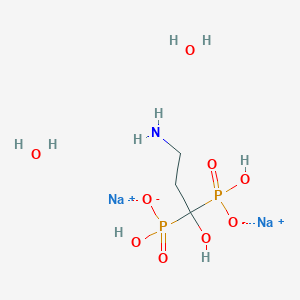
Acide α-lipoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Lipomycin (ALP), also known as alanine-arginine-aspartic acid-lysine-phenylalanine-leucine-valine-methionine-isoleucine-threonine-tyrosine-cysteine (ARA-LKP-LIVM-IT-TYC) is an antimicrobial peptide composed of 18 amino acids. It is produced by the human body and is a powerful agent against a wide range of pathogens. ALP is a promising candidate for the development of novel antimicrobial agents due to its broad spectrum of activity, low toxicity, and the ability to be easily modified to increase its potency.
Applications De Recherche Scientifique
Propriétés antioxydantes
L'acide α-lipoïque est un composé naturel doté de puissantes propriétés antioxydantes qui aident à protéger les cellules et les tissus du stress oxydatif {svg_1}. Il peut piéger les espèces réactives de l'oxygène et augmenter les antioxydants endogènes {svg_2}.
Applications nanotechnologiques
Son incorporation dans des nanoplatformes peut affecter des facteurs tels que la biodisponibilité, la stabilité, la réactivité et la délivrance ciblée {svg_3}. Les nanoformulations de l'this compound peuvent améliorer considérablement sa solubilité et son absorption, le rendant plus biodisponible {svg_4}.
Stabilité et libération contrôlée
Alors que l'this compound peut être sujet à la dégradation sous sa forme libre, son encapsulation dans des nanoparticules assure sa stabilité au fil du temps, ainsi que sa libération de manière contrôlée et soutenue vers les tissus et les cellules cibles {svg_5}.
Effets synergiques avec d'autres composés
L'this compound peut être combiné à d'autres composés, tels que d'autres antioxydants, des médicaments ou des nanomatériaux, pour créer des effets synergiques qui améliorent leurs bienfaits thérapeutiques globaux ou limitent leur cytotoxicité potentielle {svg_6}.
Prévention des maladies
Ce composé a montré des promesses dans la prévention, la gestion et le traitement d'une variété de maladies, y compris la maladie à coronavirus 2019 {svg_7}.
Propriétés anti-âge
L'this compound possède des propriétés anti-âge {svg_8}. La quantité d'this compound à l'intérieur du corps diminue considérablement avec l'âge, ce qui entraîne un dysfonctionnement endothélial {svg_9}.
Propriétés neuroprotectrices
L'this compound possède des propriétés neuroprotectrices {svg_10}. Il peut être bénéfique dans la gestion des maladies neurodégénératives {svg_11}.
Propriétés anti-inflammatoires
L'this compound possède des propriétés anti-inflammatoires {svg_12}. Il peut aider à gérer les affections caractérisées par une inflammation chronique {svg_13}.
Mécanisme D'action
Target of Action:
Alpha-lipomycin (ALA) primarily targets oxidative processes within cells. Its pivotal action lies in its potent antioxidant activity. ALA scavenges and inactivates free radicals, protecting cells from oxidative damage. Additionally, it can chelate toxic metals, both directly and indirectly, by enhancing intracellular glutathione (GSH) levels. This interaction with GSH allows ALA to recycle endogenous GSH, further bolstering its antioxidant effects .
Biochemical Pathways:
ALA impacts various pathways related to oxidative stress, aging, and disease. Notably, it:
- Regulates Insulin Receptor Substrate 1 : In skeletal muscle, ALA enhances insulin sensitivity by activating AMP-activated protein kinase (AMPK) and recruiting glucose transporter type 4 (GLUT4) to the cell membrane .
Action Environment:
Environmental factors, such as diet, lifestyle, and exposure to toxins, influence ALA’s efficacy and stability. Ensuring an optimal environment enhances its beneficial effects.
Analyse Biochimique
Biochemical Properties
Alpha-Lipomycin is produced by a series of enzyme complexes named type I polyketide synthases (PKSs) that are composed of multifunctional polypeptides containing discrete enzymatic domains organized into modules . The LipPks1 enzyme uses isobutyryl-CoA to catalyze the polyketide chain initiation reaction and methyl-malonyl-CoA for a single elongation reaction .
Cellular Effects
The cellular effects of Alpha-Lipomycin are primarily observed in Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of Alpha-Lipomycin involves its interaction with various biomolecules within the cell. It binds to specific enzymes and proteins, influencing their function and potentially altering gene expression .
Temporal Effects in Laboratory Settings
The effects of Alpha-Lipomycin in laboratory settings have been observed over time. Detailed information on its stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
Alpha-Lipomycin is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Alpha-Lipomycin is not well characterized. It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNHPFSOESDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?
A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.
Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?
A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

